N'-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide
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Overview
Description
N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide is a synthetic organic compound with the molecular formula C23H38N2O3 and a molecular weight of 390.571 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The ethoxy and hydroxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Corresponding oxides and quinones.
Reduction: Hydrazide and aldehyde.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Ethoxy-4-hydroxybenzylidene)octadecanohydrazide
- N’-(3-Ethoxy-4-hydroxybenzylidene)decanohydrazide
- N’-(3-Ethoxy-4-hydroxybenzylidene)dodecanohydrazide
- N’-(3-Ethoxy-4-hydroxybenzylidene)hexadecanohydrazide
Uniqueness
N’-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide is unique due to its specific hydrophobic tetradecyl chain, which can influence its solubility, membrane permeability, and overall biological activity. This makes it distinct from other similar compounds with shorter or longer alkyl chains .
Properties
Molecular Formula |
C23H38N2O3 |
---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C23H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-23(27)25-24-19-20-16-17-21(26)22(18-20)28-4-2/h16-19,26H,3-15H2,1-2H3,(H,25,27)/b24-19+ |
InChI Key |
LPJHSNYKICHMLW-LYBHJNIJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)O)OCC |
Origin of Product |
United States |
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